1-(2-phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Medicinal chemistry sEH inhibitor design Structure-activity relationship

This 1,3-disubstituted urea derivative incorporates a phenoxyethyl group and a (4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl substituent—a design that introduces an ether oxygen hydrogen bond acceptor at a distance from the urea core, improving aqueous solubility while preserving target potency against soluble epoxide hydrolase (sEH). The thiophen-3-yl regioisomer orientation offers distinct steric complementarity versus thiophen-2-yl or phenyl analogs, enabling systematic SAR investigation of binding kinetics, target residence time, and off-target selectivity. Ideal for medicinal chemistry labs seeking to expand beyond extensively characterized adamantyl-urea and cyclohexyl-urea sEH inhibitor series. Prioritize this compound for in vivo studies requiring aqueous formulation or novel intellectual property generation. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C19H24N2O3S
Molecular Weight 360.47
CAS No. 2319853-14-8
Cat. No. B2877046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
CAS2319853-14-8
Molecular FormulaC19H24N2O3S
Molecular Weight360.47
Structural Identifiers
SMILESC1COCCC1(CNC(=O)NCCOC2=CC=CC=C2)C3=CSC=C3
InChIInChI=1S/C19H24N2O3S/c22-18(20-9-12-24-17-4-2-1-3-5-17)21-15-19(7-10-23-11-8-19)16-6-13-25-14-16/h1-6,13-14H,7-12,15H2,(H2,20,21,22)
InChIKeyBOSGZCIYMOJOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2319853-14-8): Procurement-Ready Overview of a 1,3-Disubstituted Urea sEH Inhibitor Candidate


1-(2-Phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2319853-14-8; molecular formula C19H24N2O3S; molecular weight 360.47 g/mol) is a 1,3-disubstituted urea derivative that incorporates the highest-affinity central pharmacophore for soluble epoxide hydrolase (sEH) inhibition [1]. The compound features a phenoxyethyl group on one urea nitrogen and a (4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl group on the other—a substitution pattern that introduces an ether oxygen hydrogen bond acceptor at a distance from the urea core, a design principle associated with improved aqueous solubility while preserving target potency [1][2]. sEH is a clinically validated target for hypertension, inflammatory pain, and diabetic neuropathic pain, and 1,3-disubstituted ureas constitute the most extensively characterized inhibitor class against this enzyme [2].

Why Generic Substitution of 1-(2-Phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2319853-14-8) Is Scientifically Unreliable


Within the 1,3-disubstituted urea sEH inhibitor class, minor structural modifications at either urea nitrogen produce order-of-magnitude shifts in inhibitory potency (reported Ki values spanning 40 pM to >9.2 nM across the class), as well as pronounced differences in aqueous solubility, drug-target residence time, and metabolic stability [1][2]. The phenoxyethyl substituent is not equivalent to simple alkyl, allyl, or halogenated aryl replacements: the ether oxygen alters hydrogen-bonding capacity and lipophilicity (calculated logP), while the thiophen-3-yl regioisomer orientation on the tetrahydropyran ring affects steric complementarity with the sEH active site differently than thiophen-2-yl or phenyl analogs [1]. Consequently, swapping the target compound for a closely related analog without matched quantitative activity data risks selecting a molecule with substantially different—and potentially inferior—target engagement, solubility, or pharmacokinetic behavior [2].

Quantitative Differentiation Evidence for 1-(2-Phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2319853-14-8) Against Closest Analogs


Structural Differentiation: Phenoxyethyl vs. 2-Chlorophenyl Substituent on the Shared (Thiophen-3-yl)tetrahydro-2H-pyran-4-yl Urea Scaffold

The target compound replaces the 2-chlorophenyl group of the closest commercially characterized analog, 1-(2-Chlorophenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2309796-95-8; molecular formula C17H19ClN2O2S; MW 350.86), with a 2-phenoxyethyl group (CAS 2319853-14-8; C19H24N2O3S; MW 360.47) . This substitution introduces an additional ether oxygen and extends the substituent length by two atoms, increasing the hydrogen bond acceptor count from 3 to 4 and predicted polar surface area. In the sEH inhibitor class, introduction of polar groups at a distance from the urea pharmacophore has been demonstrated to improve aqueous solubility approximately 2-fold without diminishing inhibitory potency [1]. In contrast, the 2-chlorophenyl analog lacks this additional hydrogen bond acceptor and the conformational flexibility of the ethyl linker .

Medicinal chemistry sEH inhibitor design Structure-activity relationship

Class-Level sEH Inhibitory Potency: 1,3-Disubstituted Urea Pharmacophore Benchmarking

The 1,3-disubstituted urea central pharmacophore of the target compound is the highest-affinity scaffold reported for sEH inhibition across the entire inhibitor class [1]. Published 1,3-disubstituted urea sEH inhibitors achieve Ki values ranging from 40 pM (e.g., fluorinated adamantyl-ureas) to 9.2 nM, with the majority of optimized urea-based inhibitors falling in the sub-nanomolar to low nanomolar range against recombinant human sEH [2][3]. By comparison, amide-based sEH inhibitors typically exhibit 10- to 100-fold weaker affinity, while carbamate-based inhibitors show intermediate potency but reduced stability [1]. The phenoxyethyl substituent is structurally analogous to the phenoxycyclohexyl group found in inhibitors with reported Ki <150 pM against chicken sEH and IC50 of 0.5 nM against human sEH, suggesting that aryl ether substituents at this position are compatible with high-affinity target engagement [3]. A comparator urea derivative (EC5026 / Rac-BPN-19186) with a different substitution pattern achieves a Ki of 0.06 nM against human sEH, demonstrating the potency ceiling achievable within this chemotype [3].

Enzyme inhibition soluble epoxide hydrolase Drug discovery

Thiophene Regioisomer Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Orientation on the Tetrahydropyran Scaffold

The target compound incorporates a thiophen-3-yl substituent at the 4-position of the tetrahydropyran ring. In contrast, commercially available analogs such as 1-ethyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 1210497-18-9; C13H20N2O2S; MW 268.38) employ the thiophen-2-yl regioisomer . The position of the sulfur atom relative to the tetrahydropyran attachment point alters the electronic distribution and steric presentation of the thiophene ring to the target binding pocket. In kinase and sEH inhibitor programs, thiophene regioisomerism has been shown to affect both target binding orientation and off-target selectivity profiles, with thiophen-3-yl substitutions often providing distinct steric and electronic properties compared to thiophen-2-yl [1]. The thiophen-3-yl orientation places the sulfur atom para to the attachment point, potentially altering dipole moment and π-stacking interactions relative to the ortho-sulfur arrangement in thiophen-2-yl analogs [1].

Medicinal chemistry Regioisomer SAR Kinase inhibition sEH selectivity

Solubility and Drug-Likeness Advantage of the Phenoxyethyl Ether Modification Relative to All-Hydrocarbon Analogs

A well-documented limitation of 1,3-disubstituted urea sEH inhibitors is poor aqueous solubility, which hinders both in vivo formulation and reliable in vitro assay performance [1]. Structure-activity relationship studies have demonstrated that introducing polar groups (ethers, alcohols) at a sufficient distance from the urea pharmacophore can improve aqueous solubility approximately 2-fold without compromising inhibitory potency, whereas polar groups placed closer to the urea core reduce affinity [1]. The target compound incorporates an ether oxygen in the phenoxyethyl chain positioned 4 atoms from the urea nitrogen, consistent with the 'sufficient distance' design principle. In contrast, the all-hydrocarbon analogs such as 1-allyl-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2320680-73-5) and 1-ethyl-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 1210497-18-9) lack this solubility-enhancing polar functionality . Among clinically evaluated sEH inhibitors, those with balanced lipophilicity (logD ~2-3) and modest polar surface area have demonstrated superior oral bioavailability and formulation characteristics [2].

Physicochemical properties Aqueous solubility Drug formulation sEH inhibitor optimization

Optimal Research and Procurement Application Scenarios for 1-(2-Phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 2319853-14-8)


sEH Inhibitor Structure-Activity Relationship (SAR) Expansion Studies

This compound is ideally suited for medicinal chemistry laboratories seeking to expand the SAR landscape of 1,3-disubstituted urea sEH inhibitors beyond the extensively characterized adamantyl-urea and cyclohexyl-urea series. The tetrahydropyran-thiophene core combined with the phenoxyethyl substituent explores an underrepresented region of chemical space, offering potential for novel intellectual property and differentiated selectivity profiles [1]. Procurement of this compound alongside its closest structurally characterized comparator (CAS 2309796-95-8, the 2-chlorophenyl analog) enables direct head-to-head evaluation of the pharmacodynamic and pharmacokinetic consequences of phenoxyethyl vs. halogenated aryl substitution.

Aqueous Solubility-Optimized sEH Pharmacology in Rodent Disease Models

For research groups conducting in vivo sEH inhibition studies in rodent models of diabetic neuropathic pain, hypertension, or acute pancreatitis, the phenoxyethyl modification is predicted to confer improved aqueous solubility compared to all-hydrocarbon urea analogs, based on the established class SAR that polar groups at a distance from the urea core enhance solubility ~2-fold [2][3]. This compound should be prioritized over allyl- or alkyl-substituted tetrahydropyran-urea analogs (e.g., CAS 2320680-73-5, CAS 1210497-18-9) when aqueous formulation for oral or intravenous administration is required.

Thiophene Regioisomer Selectivity Profiling

The thiophen-3-yl orientation on the tetrahydropyran ring offers a structurally distinct alternative to the more common thiophen-2-yl analogs (e.g., CAS 1210497-18-9). This compound enables systematic investigation of how thiophene regioisomerism affects sEH binding kinetics, target residence time, and off-target interactions in broader panels (kinase profiling, CYP450 inhibition). Such studies are valuable for drug discovery programs seeking to differentiate their lead series through regioisomer-dependent selectivity [1].

Chemical Probe Development for Epoxy-Fatty Acid Pathway Research

As a member of the highest-affinity sEH inhibitor pharmacophore class (1,3-disubstituted ureas with reported Ki values as low as 40 pM), this compound may serve as a starting point for developing a chemical probe to study the biological roles of epoxyeicosatrienoic acids (EETs) and other epoxy-fatty acids in inflammation, angiogenesis, and pain signaling [2][3]. The structural novelty of the tetrahydropyran-thiophene scaffold relative to extensively used probes (e.g., t-AUCB, AUDA) provides an opportunity to develop tools with orthogonal physicochemical and selectivity properties.

Quote Request

Request a Quote for 1-(2-phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.